N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide
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Overview
Description
N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide is an organic compound with the molecular formula C21H20ClNO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where the chlorophenyl group is introduced to the furan ring.
Formation of the propanamide linkage: This involves the reaction of the intermediate with a suitable amine, such as 4-butylaniline, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nucleophiles like amines (NH3), thiols (RSH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Butylphenyl)-3-(5-(4-fluorophenyl)-2-furyl)propanamide
- N-(4-Butylphenyl)-3-(5-(4-bromophenyl)-2-furyl)propanamide
- N-(4-Butylphenyl)-3-(5-(4-methylphenyl)-2-furyl)propanamide
Uniqueness
N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.
Properties
CAS No. |
853312-03-5 |
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Molecular Formula |
C23H24ClNO2 |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-(4-butylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C23H24ClNO2/c1-2-3-4-17-5-11-20(12-6-17)25-23(26)16-14-21-13-15-22(27-21)18-7-9-19(24)10-8-18/h5-13,15H,2-4,14,16H2,1H3,(H,25,26) |
InChI Key |
RTBBSAAMRBIZBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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